
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate is a complex organic compound with the molecular formula C33H25Cl2N2O4P This compound is notable for its unique structure, which includes a phosphonium ion bonded to a 1,2-diphenyl-1H-imidazol-4-yl group and three phenyl groups, with a perchlorate anion as the counterion
Métodos De Preparación
The synthesis of Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate typically involves the reaction of triphenylphosphine with 1,2-diphenyl-1H-imidazole-4-carbaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under an inert atmosphere to prevent oxidation of the phosphonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to triphenylphosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can interact with nucleophiles, leading to the formation of new bonds. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Phosphonium, (1,2-diphenyl-1H-imidazol-4-yl)triphenyl-, perchlorate can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler phosphine compound without the imidazole group.
1,2-Diphenyl-1H-imidazole: Lacks the phosphonium ion and perchlorate anion.
Phosphonium salts: Other phosphonium salts with different substituents on the phosphonium ion. The uniqueness of this compound lies in its combination of a phosphonium ion with an imidazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90283-96-8 |
|---|---|
Fórmula molecular |
C33H26ClN2O4P |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
(1,2-diphenylimidazol-4-yl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C33H26N2P.ClHO4/c1-6-16-27(17-7-1)33-34-32(26-35(33)28-18-8-2-9-19-28)36(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31;2-1(3,4)5/h1-26H;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
BNQWJAKCHIARFS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CN2C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


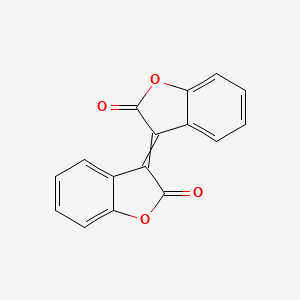
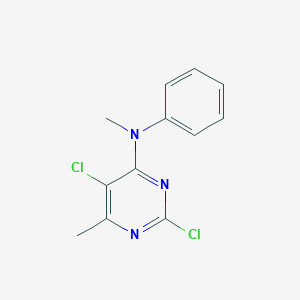
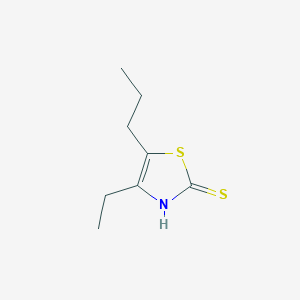
![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
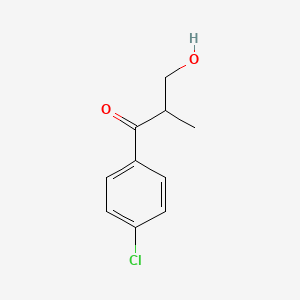
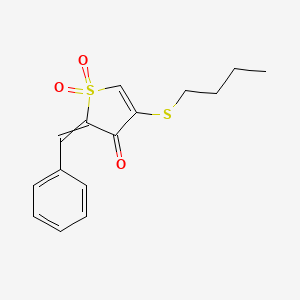

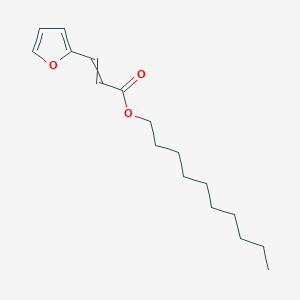
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
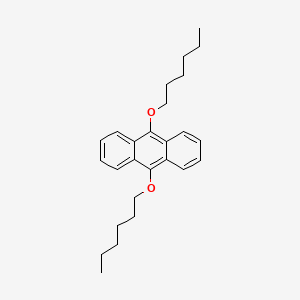
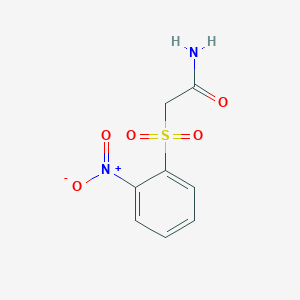

![3-[(3,4-Dimethoxyphenyl)methyl]-3-methyloxolane-2,5-dione](/img/structure/B14361946.png)
